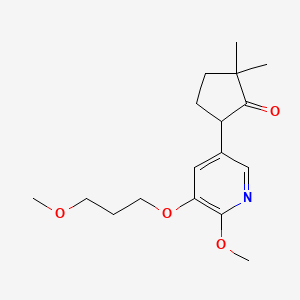
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound that features a pyridine ring substituted with methoxy and methoxypropoxy groups, attached to a dimethylcyclopentanone moiety
Preparation Methods
The synthesis of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the methoxy and methoxypropoxy groups. The final step involves the attachment of the dimethylcyclopentanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.
Scientific Research Applications
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups play a crucial role in binding to these targets, while the cyclopentanone moiety influences the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar compounds include those with pyridine rings substituted with different functional groups or those with variations in the cyclopentanone moiety. For example:
6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one: Similar structure but different substitution pattern.
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-2-one: Variation in the position of the carbonyl group. These compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-[6-methoxy-5-(3-methoxypropoxy)pyridin-3-yl]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-17(2)7-6-13(15(17)19)12-10-14(16(21-4)18-11-12)22-9-5-8-20-3/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
XIJZKAXGHQYXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C2=CC(=C(N=C2)OC)OCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















